

Technical Guide: Synthesis of (R)-BINAP from (R)-BINOL

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust and widely utilized method for the synthesis of (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as **(R)-BINAP**, from its precursor (R)-1,1'-bi-2-naphthol ((R)-BINOL). **(R)-BINAP** is a privileged chiral phosphine ligand, instrumental in a multitude of asymmetric catalytic reactions that are critical in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The synthetic strategy detailed herein involves a two-step process commencing with the activation of the hydroxyl groups of (R)-BINOL via triflation, followed by a nickel-catalyzed cross-coupling reaction with diphenylphosphine.[2] This method is noted for its reliability and high enantiomeric purity of the final product.

Overall Synthetic Pathway

The synthesis of **(R)-BINAP** from (R)-BINOL is a concise and efficient process. The hydroxyl groups of (R)-BINOL are first converted to trifluoromethanesulfonate (triflate) groups, which are excellent leaving groups. The resulting (R)-BINOL ditriflate then undergoes a nickel-catalyzed coupling reaction with diphenylphosphine to yield the target molecule, **(R)-BINAP**.

Caption: Overall reaction scheme for the synthesis of (R)-BINAP from (R)-BINOL.

Quantitative Data Summary



The following tables summarize the typical yields and key analytical data for the two stages of the **(R)-BINAP** synthesis.

Table 1: Synthesis of (R)-BINOL Ditriflate

Starting Material	Product	Reagents	Solvent	Typical Yield	Reference
(R)-BINOL	(R)-BINOL ditriflate	Triflic anhydride, Pyridine	Dichlorometh ane	~94%	[3]

Table 2: Synthesis of (R)-BINAP

Starting Material	Product	Catalyst	Reagent s	Solvent	Typical Yield	Enantio meric Excess (ee)	Referen ce
(R)- BINOL ditriflate	(R)- BINAP	NiCl₂(dpp e)	Diphenyl phosphin e, DABCO	DMF	~77%	>99%	[1]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of **(R)-BINAP** from (R)-BINOL.

Stage 1: Preparation of (R)-1,1'-bi-2-naphthol ditriflate

This procedure outlines the conversion of the hydroxyl groups of (R)-BINOL into triflate groups.

Materials:

• (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL) (>99% ee)



- Triflic anhydride (Tf₂O)
- Anhydrous pyridine
- Anhydrous dichloromethane (CH₂Cl₂)
- Hexane
- Silica gel (230-400 mesh)

Procedure:

- To an oven-dried, 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-BINOL (8.5 g, 30 mmol).
- Add anhydrous dichloromethane (60 mL) to the flask.
- Under a nitrogen atmosphere, cool the flask to 5-10 °C using an ice bath.
- Add anhydrous pyridine (7.2 mL, 90 mmol) followed by the slow addition of triflic anhydride (20.0 g, 70 mmol).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 17 hours).
- Add hexane (60 mL) to the reaction mixture.
- Prepare a pad of silica gel (50 g) in a 150-mL sintered glass funnel and filter the mixture under reduced pressure.
- Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane (200 mL).
- Concentrate the resulting filtrate under vacuum to yield the (R)-BINOL ditriflate as a white solid. The typical yield is around 15.4 g (94%).[3]

Stage 2: Preparation of (R)-(+)-BINAP

This procedure describes the nickel-catalyzed coupling of (R)-BINOL ditriflate with diphenylphosphine.



Materials:

- (R)-BINOL ditriflate
- [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
- Diphenylphosphine (Ph₂PH)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Anhydrous dimethylformamide (DMF)
- Methanol

Procedure:

- To an oven-dried, 250-mL single-necked flask equipped with a magnetic stirring bar, add NiCl₂(dppe) (1.1 g, 2 mmol).
- Purge the flask with nitrogen.
- Add anhydrous DMF (40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature. The solution will turn dark red.
- Heat the solution to 100 °C for 30 minutes.
- In a separate flask, dissolve the (R)-BINOL ditriflate (11.0 g, 20 mmol) and DABCO (9.0 g, 80 mmol) in anhydrous DMF (40 mL).
- Add the solution of the ditriflate and DABCO to the hot catalyst solution.
- Add additional diphenylphosphine (3 x 2 mL portions) after 1 hour, 3 hours, and 7 hours.
- Maintain the reaction at 100 °C until the ditriflate is consumed (typically 2-3 days), as monitored by a suitable analytical technique (e.g., TLC or LC).
- Cool the dark brown solution to -15 to -20 °C using an ice/acetone bath and stir for 2 hours.
- Filter the resulting solid product.

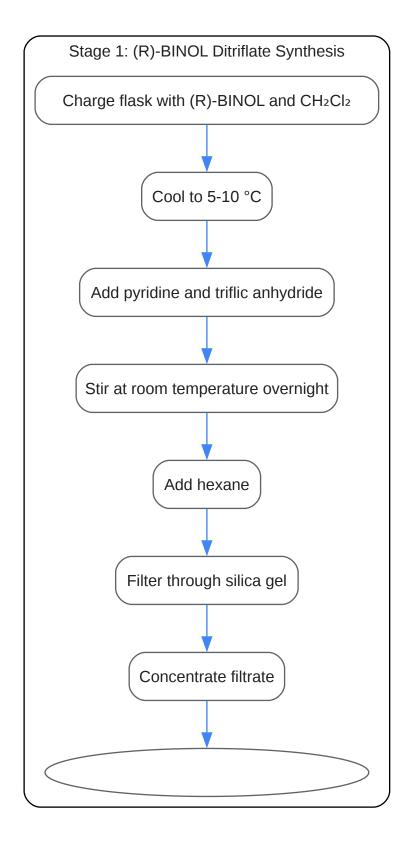


• Wash the solid with cold methanol (2 x 20 mL) and dry under vacuum. The isolated product is **(R)-BINAP**, typically obtained as a white to off-white crystalline compound in approximately 77% yield.[1]

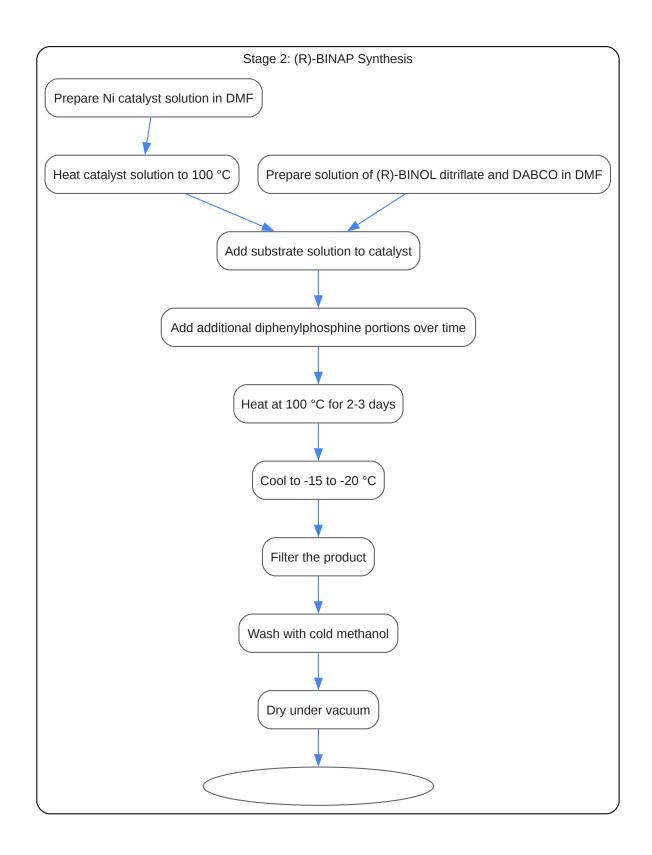
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures.









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